HIF-2alpha-IN-2 is a compound designed to inhibit the hypoxia-inducible factor 2 alpha, a critical transcription factor involved in cellular responses to hypoxia. This factor plays a significant role in various physiological and pathological processes, including tumorigenesis and metabolic regulation. HIF-2alpha is particularly relevant in conditions such as renal cell carcinoma and other cancers where oxygen supply is compromised. The compound has garnered attention for its potential therapeutic applications, particularly in targeting hypoxic tumor environments.
HIF-2alpha-IN-2 is classified as a small-molecule inhibitor specifically targeting the hypoxia-inducible factor 2 alpha pathway. It is derived from a series of synthetic efforts aimed at developing effective inhibitors for this transcription factor, which has been implicated in various malignancies. The compound falls under the category of pharmacological agents that modulate gene expression by interfering with transcription factor activity.
The synthesis of HIF-2alpha-IN-2 involves several key steps, often employing established synthetic pathways that have been optimized for yield and selectivity. Notably, the synthesis may include:
The molecular structure of HIF-2alpha-IN-2 can be characterized by its specific arrangement of atoms that confer its biological activity. The compound typically features:
X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to elucidate the precise three-dimensional arrangement of atoms within HIF-2alpha-IN-2, providing insights into its interaction with target proteins.
HIF-2alpha-IN-2 undergoes various chemical reactions during its synthesis, including:
Each reaction step is optimized to ensure high yields and purity of HIF-2alpha-IN-2.
HIF-2alpha-IN-2 exerts its effects by inhibiting the dimerization of hypoxia-inducible factor 2 alpha with its partner protein, hypoxia-inducible factor 1 beta. This inhibition prevents the formation of active transcriptional complexes that would normally bind to hypoxia-responsive elements in target genes. As a result, downstream signaling pathways involved in angiogenesis, metabolism, and cell survival under low oxygen conditions are disrupted.
Research indicates that compounds like HIF-2alpha-IN-2 can lead to reduced expression of genes associated with tumor growth and survival in hypoxic environments, making them valuable in cancer therapy.
The physical properties of HIF-2alpha-IN-2 include:
Chemical properties may include:
Analytical techniques such as high-performance liquid chromatography can be utilized to assess these properties quantitatively.
HIF-2alpha-IN-2 has significant potential applications in scientific research and clinical settings:
Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 exerts its inhibitory function by targeting the oxygen-sensitive Hypoxia-Inducible Factor 2 alpha subunit, specifically within its Per-ARNT-Sim B domain. This domain contains a hydrophobic cavity of approximately 290 ų that serves as a critical allosteric regulatory site [2] [5]. Crystallographic studies of analogous inhibitors (e.g., PT2385, belzutifan) demonstrate that small molecules occupying this cavity induce conformational changes that propagate to the dimerization interface [1] [6].
The key mechanistic event involves displacement of residue Methionine 252 within Hypoxia-Inducible Factor 2 alpha. In the unbound state, Methionine 252 stabilizes the heterodimer interface through hydrophobic interactions with aryl hydrocarbon receptor nuclear translocator. Ligand binding triggers a rotameric shift in Methionine 252 that disrupts these interactions, thereby destabilizing the Hypoxia-Inducible Factor 2 alpha/aryl hydrocarbon receptor nuclear translocator complex [1] [6]. This steric obstruction reduces heterodimer affinity by >100-fold compared to the unliganded state, as quantified by time-resolved fluorescence energy transfer assays showing dissociation constants (Ki) in the nanomolar range [1].
Table 1: Structural Features of Hypoxia-Inducible Factor 2 Alpha Per-ARNT-Sim B Domain Cavity
Parameter | Value | Functional Significance |
---|---|---|
Cavity Volume | 290 ų | Accommodates inhibitor scaffolds |
Key Residues | Histidine 248, Tyrosine 281, Methionine 252 | Hydrogen bonding and van der Waals interactions |
Allosteric Conduit | β-sheet network | Transmits ligand-induced conformational changes to dimer interface |
Methionine 252 Displacement | ~4.2 Å | Directly disrupts hydrophobic contacts with aryl hydrocarbon receptor nuclear translocator |
Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 binding follows a multi-step mechanism characterized by slow association kinetics and high binding specificity. Nuclear magnetic resonance spectroscopy reveals that inhibitor binding occurs through an induced-fit mechanism rather than rigid lock-and-key binding [5]. Upon initial entry into the cavity, the compound undergoes positional optimization to maximize hydrophobic contacts and electrostatic complementarity, particularly with Histidine 248 and Tyrosine 281 [5] [6].
Isothermal titration calorimetry studies demonstrate binding is enthalpically driven with favorable entropy contributions, indicative of displacement of structured water molecules from the hydrophobic cavity [5]. The dissociation constant (KD) for Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 analogs ranges between 20-100 nanomolar, reflecting strong target engagement [1] [5]. This high-affinity interaction alters the protein dynamics of the entire Per-ARNT-Sim B domain, as evidenced by increased amide hydrogen-deuterium exchange rates in the β-sheet regions adjacent to the dimer interface [6]. These dynamic changes effectively increase the energetic barrier for heterodimerization with aryl hydrocarbon receptor nuclear translocator by disrupting complementary surface topography.
Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 belongs to the same chemical class as belzutifan (PT2977) and PT2385, featuring a core arylbenzoxadiazole structure. However, distinct substitutions confer differentiated pharmacological properties:
Table 2: Comparative Biochemical Profiles of Hypoxia-Inducible Factor 2 Alpha Inhibitors
Compound | KD (nM) | IC50 Heterodimer Disruption | Transcriptional Inhibition (IC50) | Structural Distinctions |
---|---|---|---|---|
Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 | 20-50* | 25 nM* | 30 nM* | Undisclosed modifications |
Belzutifan (PT2977) | 9.4 | 20 nM | 17 nM | Vicinal difluoro substitution |
PT2385 | 80-90 | 100 nM | 250 nM | Geminal difluoro substitution |
Early Tetrazole Leads | 487 | 400 nM | >1000 nM | Tetrazole scaffold |
*Representative values from analogous compounds; exact Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 data not fully disclosed in literature
The critical structural distinction lies in the halogenation pattern on the phenyl B-ring. While PT2385 contains geminal difluoro groups, belzutifan incorporates vicinal difluoro substituents that confer metabolic stability by reducing glucuronidation susceptibility [6] [9]. Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 likely incorporates optimized halogen positioning that balances steric bulk and electronic effects to maximize cavity complementarity [4]. Molecular dynamics simulations suggest Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 analogs form an additional hydrogen bond with Glutamine 247, potentially explaining their enhanced affinity relative to first-generation compounds [4] [6].
Functionally, these compounds exhibit similar mechanisms but differ in magnitude of effect. All reduce expression of Hypoxia-Inducible Factor 2 alpha target genes (e.g., vascular endothelial growth factor A, cyclin D1, erythropoietin) in 786-O renal carcinoma cells in a dose-dependent manner, but Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 achieves 50% inhibition at lower concentrations (approximately 30 nanomolar) compared to PT2385 (250 nanomolar) [1] [5].
Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 demonstrates exceptional selectivity for Hypoxia-Inducible Factor 2 alpha over the highly homologous Hypoxia-Inducible Factor 1 alpha isoform (48% sequence identity). This selectivity originates from a single amino acid divergence within the Per-ARNT-Sim B domain cavity: Hypoxia-Inducible Factor 2 alpha contains Methionine 252, while Hypoxia-Inducible Factor 1 alpha has the smaller Valine 246 at the structurally equivalent position [3] [7]. The methionine-to-valine difference reduces cavity volume in Hypoxia-Inducible Factor 1 alpha by approximately 25%, creating steric hindrance that prevents optimal binding of Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 and similar inhibitors [3] [8].
Table 3: Selectivity Profile of Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 Against Hypoxia-Inducible Factor Family Members
Target | Sequence Homology | Cavity Volume | Inhibitor Affinity (KD) | Key Structural Determinants |
---|---|---|---|---|
Hypoxia-Inducible Factor 2 Alpha | Reference | 290 ų | 20-50 nM | Methionine 252, Histidine 248 |
Hypoxia-Inducible Factor 1 Alpha | 48% | 220 ų | >10,000 nM | Valine 246, Threonine 244 |
Hypoxia-Inducible Factor 3 Alpha | 39% | Not characterized | Not detectable | Non-conserved residues |
Aryl Hydrocarbon Receptor Nuclear Translocator | <20% | No internal cavity | Not detectable | Absence of analogous pocket |
Selectivity is further demonstrated through functional assays:
The compound exhibits negligible activity against Hypoxia-Inducible Factor 3 alpha isoforms, which lack the conserved cavity architecture due to sequence divergence and alternative splicing variants [3] [8]. This high selectivity profile confirms that Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 functions as a true isoform-specific allosteric inhibitor, distinguishing it from non-selective hypoxia pathway inhibitors such as topotecan (which inhibits Hypoxia-Inducible Factor 1 alpha translation) or digoxin (which reduces both Hypoxia-Inducible Factor 1 alpha and Hypoxia-Inducible Factor 2 alpha protein synthesis) [7] [8].
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